molecular formula C12H12N2OS2 B2613646 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 433704-43-9

3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2613646
CAS No.: 433704-43-9
M. Wt: 264.36
InChI Key: MOAXPBIJSDHFGH-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-ylthio Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-yn-1-ylthiol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidine core or the prop-2-yn-1-ylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methyl groups or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6-trimethyl-2-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
  • 3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-thione

Uniqueness

3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the prop-2-yn-1-ylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3,5,6-trimethyl-2-prop-2-ynylsulfanylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS2/c1-5-6-16-12-13-10-9(11(15)14(12)4)7(2)8(3)17-10/h1H,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAXPBIJSDHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC#C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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